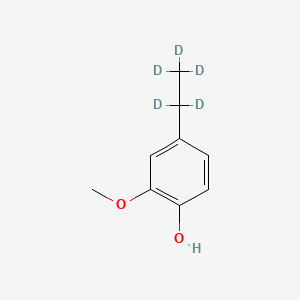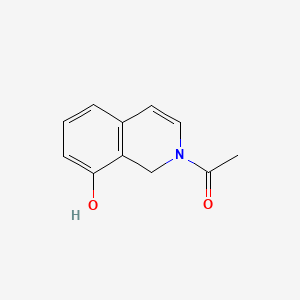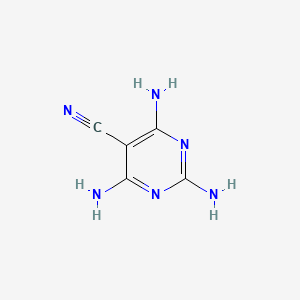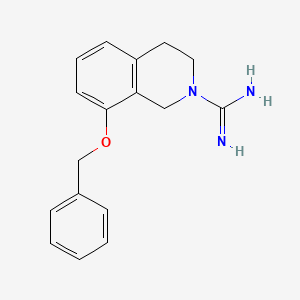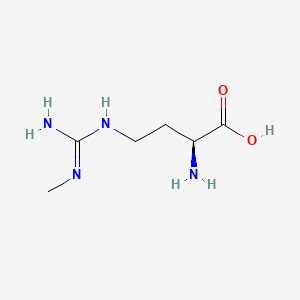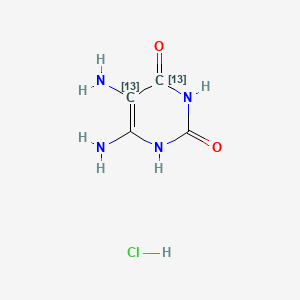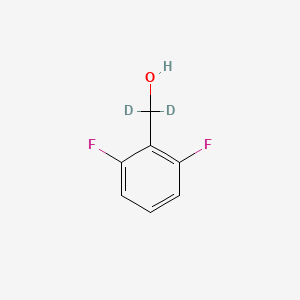
2,6-ジフルオロフェニルメタノール-d2
概要
説明
科学的研究の応用
会合誘起発光(AIE)
2,6-ジフルオロフェニルメタノール-d2: は、溶液中で非発光性の分子が会合によって発光する現象である AIE の研究において使用されています。 . この特性は、時間ゲート型バイオセンシングや温度センシングなどの遅延発光ベースのアプリケーション向けの新しい有機発光体開発に不可欠です。この化合物が AIE を示す能力は、水性条件下で動作する分子温度計の進歩につながる可能性があります。
熱活性化遅延蛍光(TADF)
この化合物の構造により、熱活性化による発光が遅延する TADF の探求が可能になります。 . この特性は、有機発光ダイオード(OLED)やその他の電子デバイス用の材料を作成するために重要です。この文脈におけるThis compound の研究は、より効率的かつ長寿命の OLED 材料の開発に貢献する可能性があります。
FtsZ のアロステリック阻害
微生物学の分野では、This compound は FtsZ のアロステリック阻害の調査において役割を果たしています。 . FtsZ は細菌の細胞分裂に不可欠なタンパク質であり、その阻害は新しい抗菌剤につながる可能性があります。この化合物の構造は、新規抗生物質の設計に不可欠な、FtsZ のアロステリックポケット内の相互作用を理解するのに役立ちます。
分子ドッキング研究
This compound: は、さまざまなタンパク質との相互作用をシミュレートするために分子ドッキング研究で使用されます。 . これらの研究は、薬物設計および発見プロセスに役立つ、生物学的標的内の化合物の結合親和性とコンフォメーションを予測するのに役立ちます。
代謝研究
この化合物の重水素化形態であるThis compound は、代謝研究において貴重です。 . 安定同位体標識により、研究者は生体内で代謝経路を安全に追跡することができ、体内の薬物やその他の物質の代謝に関する洞察を提供します。
環境汚染物質基準
環境科学では、This compound は安定同位体標識化合物の基準として使用されます。 . これらの基準は、空気、水、土壌、食品中の汚染物質の検出と定量に不可欠であり、環境モニタリングと安全評価に貢献します。
Safety and Hazards
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s worth noting that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .
Pharmacokinetics
Its solubility in various solvents such as acetone, cdcl3, dichloromethane, and methanol suggests that it may have good bioavailability .
Result of Action
It’s worth noting that similar compounds have been used in various research contexts, suggesting that they may have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, 2,6-Difluorophenylmethanol-d2 is recommended to be stored at 2-8°C, suggesting that it may be sensitive to temperature .
特性
IUPAC Name |
dideuterio-(2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



